molecular formula C16H17ClN2O3S B6063654 N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide

Cat. No. B6063654
M. Wt: 352.8 g/mol
InChI Key: POAIBAKMFYXKFM-LDADJPATSA-N
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Description

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Schiff base hydrazone and is synthesized through a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 2,5-dimethylbenzenesulfonyl hydrazide.

Scientific Research Applications

N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been investigated for its potential use as a corrosion inhibitor and as a dye for the textile industry. Additionally, it has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and the modulation of various signaling pathways. It has also been suggested that it may act as a free radical scavenger and reduce oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which may be useful in the development of new antimicrobial agents. Additionally, it has been shown to have potential anticancer and antidiabetic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide is its ease of synthesis. The reaction between 5-chloro-2-hydroxybenzaldehyde and 2,5-dimethylbenzenesulfonyl hydrazide is simple and can be carried out in a relatively short amount of time. Additionally, the compound has shown promising results in various scientific research applications. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.

Future Directions

There are several future directions for the study of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide. One direction is the investigation of its potential use as a corrosion inhibitor in various industries. Another direction is the study of its potential use as a dye for the textile industry. Additionally, further studies are needed to determine its safety and efficacy for use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Finally, the development of new derivatives of this compound may lead to the discovery of new and more potent compounds with various biological activities.

Synthesis Methods

The synthesis of N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-2,5-dimethylbenzenesulfonohydrazide involves a simple reaction between 5-chloro-2-hydroxybenzaldehyde and 2,5-dimethylbenzenesulfonyl hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and subsequent washing with a suitable solvent.

properties

IUPAC Name

N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-10-4-5-11(2)16(8-10)23(21,22)19-18-12(3)14-9-13(17)6-7-15(14)20/h4-9,19-20H,1-3H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAIBAKMFYXKFM-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NN=C(C)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N/N=C(\C)/C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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